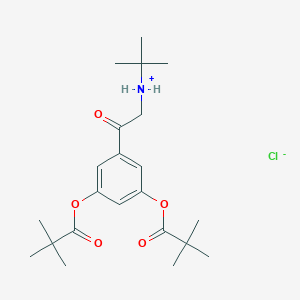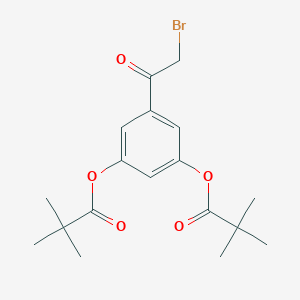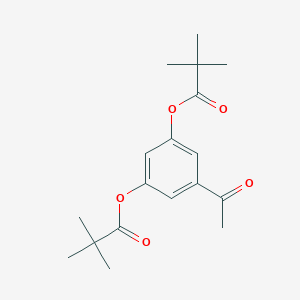
2-Aminochinolin-8-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-aminoquinolin-8-ol and its derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a rapid and efficient approach for producing 2-aminoquinoline derivatives with high purity and yield (Wilson, Sarko, & Roth, 2002). Another reported method involves a one-pot synthesis strategy utilizing annulation of 1-aryl tetrazoles with internal alkynes via rhodium(III)-catalyzed double C-H activation and copper(II)-mediated denitrogenation, offering an efficient route to multisubstituted 2-aminoquinolines (Zhang, Zheng, Guo, & Hua, 2014).
Molecular Structure Analysis
The molecular structure of 2-aminoquinolin-8-ol derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction studies. These studies reveal complex coordination geometries, C–H–π and π–π interactions, and photoluminescent properties at room temperature in various metal complexes (Paira, Dinda, Lu, Paital, & Sinha, 2007).
Chemical Reactions and Properties
2-Aminoquinolin-8-ol serves as a versatile ligand in coordination chemistry, forming complexes with metals such as Zn(II), Cd(II), and Hg(II) that exhibit interesting structural and photoluminescent properties. Its ability to participate in various chemical reactions, including C–H bond activation/functionalization, highlights its utility in synthetic organic chemistry (Xu, Yang, Yin, & Qiu, 2020).
Physical Properties Analysis
The physical properties of 2-aminoquinolin-8-ol derivatives, such as their photoluminescent characteristics, are of significant interest. These properties are influenced by the molecular structure and the nature of substituents or metal ions present in the complexes, with potential applications in materials science for the development of luminescent materials (Xu, Huang, Guo, Zhang, Ren, Song, & Xie, 2008).
Chemical Properties Analysis
The chemical properties of 2-aminoquinolin-8-ol and its derivatives, such as reactivity, stability, and interaction with other chemical species, are crucial for their application in synthesis and material science. These properties are often studied through the synthesis of complexes, where 2-aminoquinolin-8-ol acts as a ligand, showcasing its ability to form stable compounds with various metals and to participate in a wide range of chemical reactions (Storz, Marti, Meier, Nury, Roeder, & Zhang, 2004).
Wissenschaftliche Forschungsanwendungen
C–H-Bindungsaktivierung/Funktionalisierung
2-Aminochinolin-8-ol ist ein häufiges stickstoffhaltiges heterocyclisches Gerüst in vielen Naturprodukten, Funktionsmaterialien und nützlichen Medikamenten . Es wurde als eine leistungsstarke zweizähnige dirigierende Gruppe oder Liganden-Hilfsstoff im Bereich der C–H-Bindungsaktivierung/Funktionalisierung entwickelt . Dies ermöglicht die Synthese einer Vielzahl von Molekülen und bietet Chemikern ein leistungsstarkes Werkzeug .
Synthese von substituiertem 8-Aminochinolin
Die Synthese von substituiertem 8-Aminochinolin ist von großer Bedeutung . Die Funktionalisierung der Positionen C2–C7 am 8-Aminochinolinring beinhaltet die Bildung von C–C- und C–Z-Bindungen (Z = Heteroatom) durch Übergangsmetallkatalysatoren, Photokatalysatoren oder metallfreie Bedingungen .
Biologische Aktivität
Verbindungen, die den 8-Hydroxychinolin-(8-HQ)-Kern enthalten, weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antimikrobielle, krebshemmende und antimykotische Wirkungen . Eine Reihe von verschreibungspflichtigen Medikamenten enthält diese Gruppe, und zahlreiche 8-HQ-basierte Moleküle können verwendet werden, um potente Leitverbindungen mit guter Wirksamkeit und geringer Toxizität zu entwickeln .
Antikrebsaktivität
8-HQ-Derivate haben Potenzial in der Entwicklung von Medikamenten gegen zahlreiche Krankheiten, einschließlich Krebs . Diese Verbindungen haben einen großen therapeutischen Wert und können als potenzielle Bausteine für verschiedene pharmakologisch aktive Gerüste dienen .
Behandlung der Alzheimer-Krankheit
8-HQ-Derivate werden auch auf ihr Potenzial in der Behandlung der Alzheimer-Krankheit untersucht
Wirkmechanismus
Target of Action
2-Aminoquinolin-8-ol, a derivative of 8-aminoquinoline, is a nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . The 8-aminoquinolines are known to target a variety of proteins and enzymes, including Cytochrome P450 enzymes, P-glycoprotein 1 transporter, and Serum albumin carrier . These targets play crucial roles in various biological processes, including drug metabolism and transport .
Mode of Action
The compound interacts with its targets primarily through the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases . This interaction leads to changes in the function of the target proteins and enzymes, thereby influencing the biological processes they are involved in .
Biochemical Pathways
The compound affects the C–H bond activation/functionalization pathway . This pathway involves the functionalization of positions C2–C7 on the 8-aminoquinoline ring . The changes in this pathway can lead to the synthesis of a variety of molecules, thereby affecting downstream effects .
Pharmacokinetics
For instance, Tafenoquine, an 8-aminoquinoline, has a much longer elimination half-life compared with Primaquine (14 days versus 6 h), indicating potential differences in bioavailability .
Result of Action
The molecular and cellular effects of 2-Aminoquinolin-8-ol’s action are largely dependent on its interaction with its targets and the subsequent changes in the biochemical pathways. For instance, its interaction with Cytochrome P450 enzymes can influence drug metabolism, potentially leading to changes in the efficacy and toxicity of other drugs .
Eigenschaften
IUPAC Name |
2-aminoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLIVCXTIGACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405278 | |
| Record name | 2-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70125-16-5 | |
| Record name | 2-aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







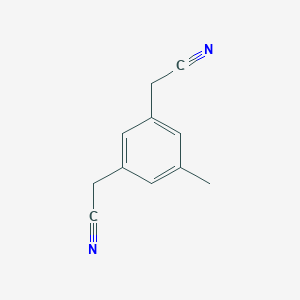

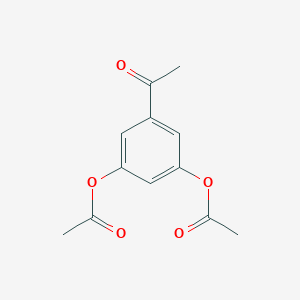
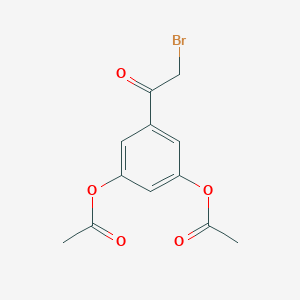
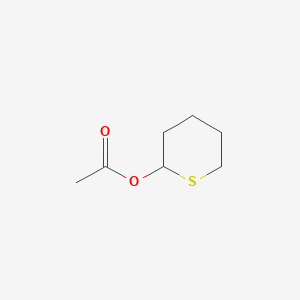
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
